molecular formula C21H16N2O2S3 B2385570 Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 478030-03-4

Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2385570
CAS No.: 478030-03-4
M. Wt: 424.55
InChI Key: WCOYMBUVRPTTGB-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound that features a benzothieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of allylsulfanyl and sulfanyl groups. The final step involves esterification to form the methyl benzenecarboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylsulfanyl groups.

    Substitution: The sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl groups would yield sulfoxides or sulfones, while reduction would yield the corresponding hydrocarbons.

Scientific Research Applications

Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
  • Methyl 2-{[2-(ethylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Uniqueness

Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

methyl 2-[(2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S3/c1-3-12-26-21-22-17-13-8-4-6-10-15(13)27-18(17)19(23-21)28-16-11-7-5-9-14(16)20(24)25-2/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOYMBUVRPTTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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